
1-Prop-2-ynylcyclopropane-1-carboxylic acid
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Description
1-Prop-2-ynylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.139. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Prop-2-ynylcyclopropane-1-carboxylic acid is the enzyme ACC synthase (ACS), which is involved in the biosynthesis of the plant hormone ethylene . This enzyme is encoded by a gene family in most plants and is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Mode of Action
The compound interacts with its target, ACC synthase, by serving as a substrate for the enzyme. ACC synthase catalyzes the conversion of S-adenosyl-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), which is the first committed and in most instances the rate-limiting step in ethylene biosynthesis .
Biochemical Pathways
The biochemical pathway affected by this compound is the ethylene biosynthesis pathway. The biosynthesis of ethylene begins with the conversion of the amino acid methionine to S-adenosyl-methionine (AdoMet) by the enzyme AdoMet synthetase . S-adenosyl-methionine serves as a precursor in a number of biosynthetic pathways, including the production of polyamines .
Pharmacokinetics
It is known that acc, the product of the reaction catalyzed by acc synthase, is readily converted by nearly all plant tissues to ethylene .
Result of Action
The result of the action of this compound is the production of ACC, which is then converted to ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of ACC synthase, the enzyme that this compound targets, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues .
Biological Activity
1-Prop-2-ynylcyclopropane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential . Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown efficacy against various cancer cell lines, including breast and prostate cancer.
Table 2: Anticancer Effects on Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
PC3 (Prostate Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound.
- Oncology Trials : Preliminary results from phase I trials indicate that patients with advanced solid tumors showed partial responses when treated with this compound as part of a combination therapy regimen.
Properties
IUPAC Name |
1-prop-2-ynylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-3-7(4-5-7)6(8)9/h1H,3-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGPYYNFFGUMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391828-77-5 |
Source
|
Record name | 1-(prop-2-yn-1-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.